Pamaquine naphthoate

Malaria Radical Cure Vivax

Pamaquine naphthoate is the embonate (pamoate) salt of pamaquine, a synthetic 8‑aminoquinoline antimalarial first marketed in The FDA UNII code for the naphthoate salt is 96Y4A9AODB, and its molecular formula is C42H45N3O7. It exists as an insoluble, yellow to orange‑yellow powder.

Molecular Formula C42H45N3O7
Molecular Weight 703.8 g/mol
CAS No. 635-05-2
Cat. No. B1678365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamaquine naphthoate
CAS635-05-2
SynonymsAminoquin naphthoate, Beprochine naphthoate, Gamefar naphthoate, Pamaquine embonate, Pamaquine naphthoate , Plasmoquine naphthoate
Molecular FormulaC42H45N3O7
Molecular Weight703.8 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
InChIInChI=1S/C23H16O6.C19H29N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h1-10,24-25H,11H2,(H,26,27)(H,28,29);7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3
InChIKeyIPPMKVWUPMOGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pamaquine Naphthoate (CAS 635-05-2) – Procurement‑Relevant Baseline Profile


Pamaquine naphthoate is the embonate (pamoate) salt of pamaquine, a synthetic 8‑aminoquinoline antimalarial first marketed in 1926. The FDA UNII code for the naphthoate salt is 96Y4A9AODB, and its molecular formula is C42H45N3O7 [1]. It exists as an insoluble, yellow to orange‑yellow powder [2]. Although it targets hepatic hypnozoites of Plasmodium vivax and P. ovale and possesses gametocytocidal activity, pamaquine has been largely supplanted by primaquine, which offers a superior therapeutic index [3].

Why 8‑Aminoquinoline Class Membership Does Not Permit Direct Substitution of Pamaquine Naphthoate


Although pamaquine, primaquine, and tafenoquine all belong to the 8‑aminoquinoline family, they exhibit large, quantitative differences in radical curative efficacy, neurotoxic potential, and pharmacokinetic half‑life that preclude generic substitution. For instance, the neurologic therapeutic index (NTI) of pamaquine is 8, compared to >16 for primaquine, indicating a clinically meaningful difference in neurotoxicity risk [1]. Similarly, relapse rates after radical cure of Chesson strain vivax malaria differ by more than five‑fold between pamaquine and primaquine at their respective therapeutic doses [2]. These quantitative gaps mean that selecting the wrong 8‑aminoquinoline can lead to treatment failure or avoidable toxicity.

Quantitative Differentiation of Pamaquine Naphthoate from Closest Analogs – Evidence for Scientific Selection


Head‑to‑Head Relapse Rate: Pamaquine (82%) vs. Primaquine (15%) Against Chesson Strain Vivax Malaria

In a controlled human challenge study, pamaquine at 60 mg base daily for 14 days combined with quinine sulfate resulted in an 82% relapse rate (28/34 men) against mosquito‑transmitted Chesson strain P. vivax. By contrast, primaquine at only 20 mg base daily achieved a 15% relapse rate under identical conditions [1].

Malaria Radical Cure Vivax

Neurologic Therapeutic Index Face‑Off: Pamaquine (NTI 8) vs. Primaquine (NTI >16)

A systematic compilation of human neurotoxicity data shows that pamaquine has a neurologic therapeutic index (NTI) of 8, calculated as the minimum neurotoxic dose (1200 mg) divided by the therapeutic dose (30 mg/day). Primaquine, in contrast, shows no clinical neurologic signs at doses >240 mg/day, yielding an NTI >16 based on its therapeutic dose of 15 mg/day [1]. Pamaquine's safety margin is thus less than half that of primaquine.

Neurotoxicity Safety Pharmacology Therapeutic Index

Anticoccidial Potency Gap: Pamaquine Needs 4× Higher Feed Concentration Than Primaquine to Control Eimeria tenella

In battery experiments, pamaquine suppressed clinical coccidiosis caused by Eimeria tenella at feed concentrations ≥125 ppm, whereas primaquine achieved equivalent control at ≥31.2 ppm [1]. Furthermore, pamaquine reduced body‑weight gain at 125‑500 ppm while primaquine only did so at 500 ppm, indicating a wider safety margin for primaquine.

Coccidiosis Veterinary Parasitology Antiprotozoal

Elimination Kinetics: Pamaquine Half‑Life of 8‑12 h Contrasts with Primaquine's ~4 h

Classic disposition studies established that pamaquine is eliminated with a half‑life of 8‑12 h, with urinary excretion accounting for only ~1% of the administered dose [1]. In contrast, primaquine exhibits a plasma elimination half‑life of approximately 4 h, with similarly low urinary excretion (<1%) [2]. The longer half‑life of pamaquine could theoretically permit less frequent dosing, but this is offset by its substantially higher neurotoxicity risk.

Pharmacokinetics Half‑Life Drug Disposition

Naphthoate Salt Insolubility: A Formulation Distinction for Controlled‑Release Applications

Pamaquine naphthoate is explicitly described as an insoluble salt of pamaquine [1], in contrast to water‑soluble salts such as the hydrochloride. This insolubility is characteristic of embonate (pamoate) salts, which are historically employed to create repository (depot) formulations that release the active drug slowly. The naphthoate salt has been documented to exhibit slower and less complete absorption compared to water‑soluble salts [2].

Solubility Salt Form Controlled Release

Evidence‑Based Application Scenarios for Pamaquine Naphthoate (CAS 635‑05‑2)


Radical Cure of Vivax Malaria: Comparator Benchmarking in Preclinical Drug Discovery

When screening novel 8‑aminoquinolines for radical curative activity, pamaquine naphthoate can serve as a low‑efficacy comparator. The 82% relapse rate at 60 mg/day versus primaquine's 15% at 20 mg/day provides a wide dynamic range for detecting efficacy improvements in candidate compounds .

Neurotoxicity Risk Assessment in Safety Pharmacology Studies

Pamaquine's low neurologic therapeutic index (NTI = 8) makes it a valuable positive control in neurotoxicity screening batteries. Its known dose‑ and time‑dependent neurotoxic profile (paralyzed palate at 1200 mg) can be used to validate assay sensitivity when profiling newer 8‑aminoquinolines .

Anticoccidial Lead Optimization in Veterinary Parasitology

In poultry coccidiosis models, pamaquine naphthoate can be employed as a reference compound to calibrate in‑feed efficacy. Its effective threshold of 125 ppm against E. tenella, compared to primaquine's 31.2 ppm, helps rank order novel anticoccidial candidates .

Controlled‑Release Formulation Development Using Insoluble Embonate Salts

The intrinsic insolubility of pamaquine naphthoate makes it a prototype for designing depot formulations of 8‑aminoquinolines. Researchers seeking prolonged release profiles can use this salt as a model for studying dissolution‑rate‑limited absorption and for evaluating bio‑relevant solubility assays .

Quote Request

Request a Quote for Pamaquine naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.